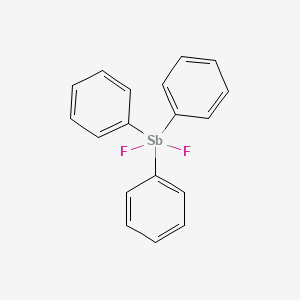
Antimony, difluorotriphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony, difluorotriphenyl- is an organometallic compound with the molecular formula C18H15F2Sb It is a derivative of antimony, where the antimony atom is bonded to two fluorine atoms and three phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony, difluorotriphenyl- typically involves the reaction of triphenylantimony with a fluorinating agent. One common method is the reaction of triphenylantimony with elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of antimony, difluorotriphenyl- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Antimony, difluorotriphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds, such as antimony pentafluoride.
Reduction: Lower oxidation state antimony compounds, such as triphenylantimony.
Substitution: Compounds with different halogen or functional group substitutions.
科学的研究の応用
Antimony, difluorotriphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as flame retardants and semiconductors.
作用機序
The mechanism of action of antimony, difluorotriphenyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing their activity. It may also interact with biological molecules through non-covalent interactions, affecting their function and stability.
類似化合物との比較
Similar Compounds
Triphenylantimony: Similar structure but lacks fluorine atoms.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of phenyl groups.
Antimony pentafluoride: Higher oxidation state and contains five fluorine atoms.
Uniqueness
Antimony, difluorotriphenyl- is unique due to the presence of both phenyl groups and fluorine atoms, which confer distinct chemical properties
特性
CAS番号 |
373-84-2 |
|---|---|
分子式 |
C18H15F2Sb |
分子量 |
391.1 g/mol |
IUPAC名 |
difluoro(triphenyl)-λ5-stibane |
InChI |
InChI=1S/3C6H5.2FH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 |
InChIキー |
RYEXSDMSNGJYSX-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


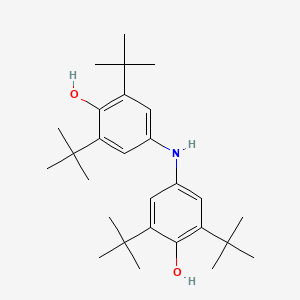

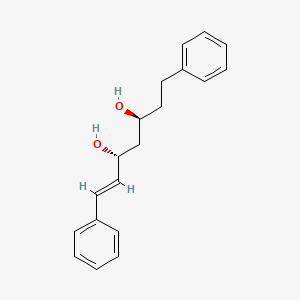


![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
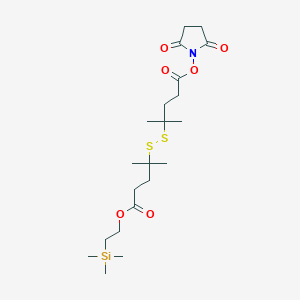
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodec-3-enethioate](/img/structure/B14755177.png)
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
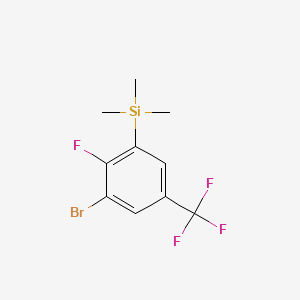

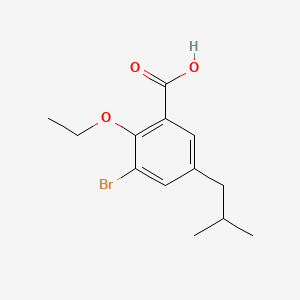
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)

